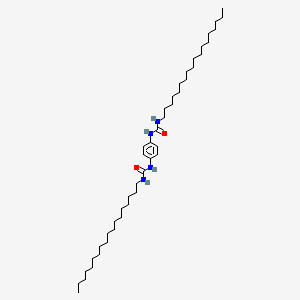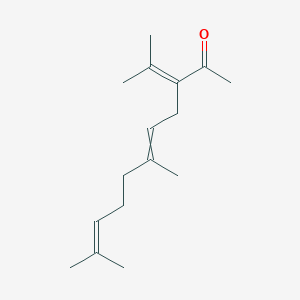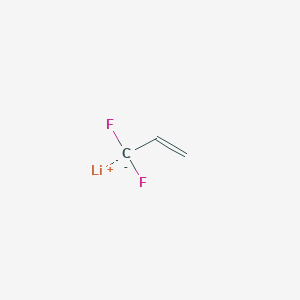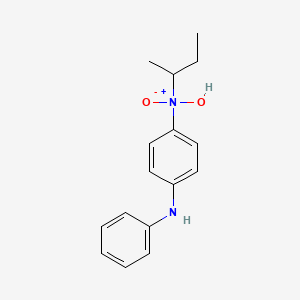
(4-Anilinophenyl)butan-2-ylazinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Anilinophenyl)butan-2-ylazinic acid is an organic compound with the molecular formula C16H20N2O2 It is known for its unique chemical structure, which includes an aniline group attached to a phenyl ring, further connected to a butan-2-ylazinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Anilinophenyl)butan-2-ylazinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenylacetic acid with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Anilinophenyl)butan-2-ylazinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-Anilinophenyl)butan-2-ylazinic acid is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand in receptor binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-Anilinophenyl)butan-2-ylazinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Anilinophenylacetic acid: Similar in structure but lacks the butan-2-ylazinic acid moiety.
Butan-2-ylamine: Contains the butan-2-yl group but lacks the anilinophenyl structure.
Phenylbutanoic acid: Similar backbone but different functional groups.
Uniqueness
(4-Anilinophenyl)butan-2-ylazinic acid is unique due to its combination of an aniline group, phenyl ring, and butan-2-ylazinic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
64951-00-4 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-anilino-N-butan-2-yl-N-hydroxybenzeneamine oxide |
InChI |
InChI=1S/C16H20N2O2/c1-3-13(2)18(19,20)16-11-9-15(10-12-16)17-14-7-5-4-6-8-14/h4-13,17,19H,3H2,1-2H3 |
InChI Key |
GBEIAAXTARZKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[N+](C1=CC=C(C=C1)NC2=CC=CC=C2)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


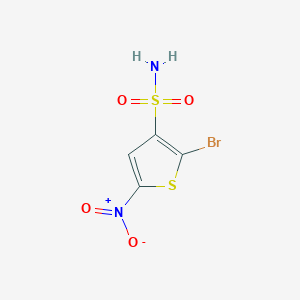
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)

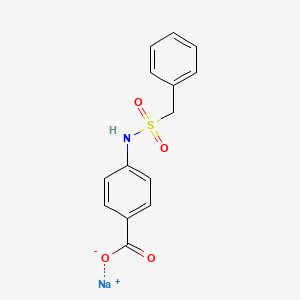
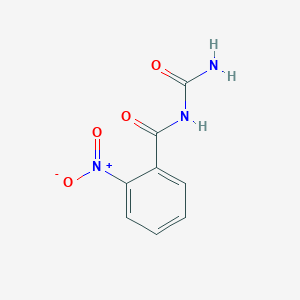
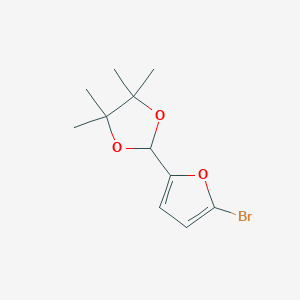
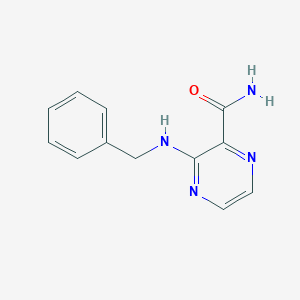

![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
